molecular formula C15H14N6O2S B269982 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide

Cat. No. B269982
M. Wt: 342.4 g/mol
InChI Key: JVVKNBFOIFPOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide, also known as TAK-915, is a novel compound that has gained interest in the scientific community due to its potential therapeutic effects. TAK-915 is a small molecule that acts as a selective inhibitor of the GABA(A) α2,3,5 subtype receptors.

Mechanism of Action

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide acts as a selective inhibitor of the GABA(A) α2,3,5 subtype receptors, which are mainly expressed in the hippocampus and cerebral cortex. By selectively targeting these receptors, this compound enhances the activity of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This results in an increase in inhibitory tone, which is believed to underlie its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function in preclinical models, improve anxiety-like and depressive-like behaviors in rodents, and reduce the symptoms of schizophrenia. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide is its selectivity for the GABA(A) α2,3,5 subtype receptors, which allows for a more targeted approach to treating neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it challenging to administer in vivo.

Future Directions

Future research on 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide could focus on its potential therapeutic effects in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, further studies could investigate the optimal dosing and administration of this compound to maximize its therapeutic effects while minimizing any potential adverse effects. Finally, research could focus on developing more soluble analogs of this compound to improve its bioavailability and ease of administration.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic effects in various neurological disorders. Its selectivity for the GABA(A) α2,3,5 subtype receptors and favorable safety profile make it an attractive candidate for further research. Future studies could focus on optimizing its dosing and administration and developing more soluble analogs to improve its bioavailability.

Synthesis Methods

The synthesis of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide involves several steps, including the reaction of 2-methoxyphenylhydrazine with ethyl 2-chloroacetate to produce 2-(2-methoxyphenyl)acetohydrazide. This intermediate is then reacted with thiosemicarbazide to give this compound. The overall yield of this compound is around 45%.

Scientific Research Applications

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide has been studied for its potential therapeutic effects in various neurological disorders, including anxiety, depression, and cognitive impairment. It has been shown to enhance cognitive function in preclinical models, making it a promising candidate for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. This compound has also been studied for its anxiolytic and antidepressant effects and has shown to be effective in reducing anxiety-like and depressive-like behaviors in rodents.

properties

Molecular Formula

C15H14N6O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H14N6O2S/c1-23-12-7-3-2-6-11(12)21-15(18-19-20-21)24-10-14(22)17-13-8-4-5-9-16-13/h2-9H,10H2,1H3,(H,16,17,22)

InChI Key

JVVKNBFOIFPOCJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=N3

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.